molecular formula C25H34O4 B14261081 4-(Dodecyloxy)phenyl 4-hydroxybenzoate CAS No. 148731-30-0

4-(Dodecyloxy)phenyl 4-hydroxybenzoate

Cat. No.: B14261081
CAS No.: 148731-30-0
M. Wt: 398.5 g/mol
InChI Key: PERYDRPRBMWDOF-UHFFFAOYSA-N
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Description

4-(Dodecyloxy)phenyl 4-hydroxybenzoate is a benzoate ester derivative characterized by a dodecyloxy (C12H25O) chain attached to the phenyl ring of 4-hydroxybenzoic acid. Its molecular formula is C25H34O4, with a molecular weight of 410.55 g/mol . The compound is synthesized via alkylation of ethyl 4-hydroxybenzoate with 1-bromododecane, followed by hydrolysis and esterification steps . It exhibits liquid crystalline (LC) properties, making it relevant in materials science for applications such as optical devices and lubricant additives .

Properties

CAS No.

148731-30-0

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

(4-dodecoxyphenyl) 4-hydroxybenzoate

InChI

InChI=1S/C25H34O4/c1-2-3-4-5-6-7-8-9-10-11-20-28-23-16-18-24(19-17-23)29-25(27)21-12-14-22(26)15-13-21/h12-19,26H,2-11,20H2,1H3

InChI Key

PERYDRPRBMWDOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dodecyloxy)phenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-(dodecyloxy)phenol . The reaction is usually carried out in the presence of an esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is subsequently purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(Dodecyloxy)phenyl 4-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of the compound on a large scale with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Dodecyloxy)phenyl 4-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Nitro, halo, or other substituted aromatic compounds.

Scientific Research Applications

4-(Dodecyloxy)phenyl 4-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dodecyloxy)phenyl 4-hydroxybenzoate involves its interaction with biological membranes due to its amphiphilic structure. The dodecyloxy group provides hydrophobic interactions, while the hydroxybenzoate moiety can form hydrogen bonds with polar head groups of membrane lipids. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Alkyl Chain Length

Compounds with varying terminal alkyl chain lengths (e.g., hexyloxy, octyloxy, decyloxy, dodecyloxy) demonstrate distinct mesomorphic behaviors. For instance:

  • Hexyloxy (C6H13O) analogs exhibit lower thermal stability and narrower nematic phases compared to dodecyloxy derivatives.
  • Dodecyloxy (C12H25O) derivatives show broader mesophase ranges and higher clearing temperatures due to enhanced van der Waals interactions from the longer alkyl chain .

Table 1: Thermal Properties vs. Alkyl Chain Length

Compound Alkyl Chain Phase Transition (°C) Mesophase Range (°C)
4-(Hexyloxy)phenyl benzoate C6 Cr 85 N 120 Iso 35
4-(Dodecyloxy)phenyl benzoate C12 Cr 95 N 145 Iso 50

Data adapted from

Substituent Effects on Mesomorphic and Antioxidant Properties

Azo vs. Imino Groups
  • Azo-containing derivatives (e.g., 2-sec-butyl-4-(p-tolyldiazenyl)phenyl 4-(dodecyloxy)benzoate) exhibit smectic phases and antioxidant activity in lubricants. The nitro-substituted analog (I12b) shows higher antioxidant efficiency than methoxy-substituted (I12a) due to electron-withdrawing effects .
  • Imino derivatives (e.g., (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(dodecyloxy)benzoate) display enhanced nematic stability attributed to the polar trifluoromethyl group .

Table 2: Antioxidant Efficiency of Azo Derivatives

Compound (Code) Substituent TAN Reduction (%) Viscosity Stability
I12a 4-Methoxyphenyl 22 Moderate
I12b 4-Nitrophenyl 38 High

Data from

Impact of Terminal Functional Groups

  • 4-Formylphenyl 4-(dodecyloxy)benzoate (CAS 56800-36-3) introduces a formyl group, reducing mesophase stability but enabling further chemical modifications .
  • Benzyl 4-(4-n-octadecyloxybenzoyloxy)benzoate (C18 chain) exhibits higher crystallinity and melting points (Cr 110 Sm 160 Iso) due to the extended alkyl chain .

Key Research Findings

  • Liquid Crystalline Behavior : The dodecyloxy chain enhances nematic phase stability, with DSC studies showing a clearing temperature of 145°C .
  • Antioxidant Applications : Dodecyloxy benzoates with electron-withdrawing substituents (e.g., nitro groups) improve oxidative stability in base oils .
  • Solid-State NMR Insights : Heterogeneous phenyl ring orientations in crystalline phases correlate with anisotropic properties in mesogens .

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